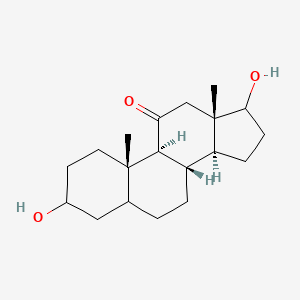

3,17-Dihydroxyandrostan-11-one

Description

Structure

3D Structure

Properties

CAS No. |

77983-84-7 |

|---|---|

Molecular Formula |

C19H30O3 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

(8S,9S,10S,13S,14S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,16-17,20,22H,3-10H2,1-2H3/t11?,12?,13-,14-,16?,17+,18-,19-/m0/s1 |

InChI Key |

CEMLAYQDMWFPDU-HOSBWRAWSA-N |

SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4O)C)O |

Isomeric SMILES |

C[C@]12CCC(CC1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4O)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4O)C)O |

Synonyms |

5 beta-androstan-3 alpha,17 alpha-diol-11-one androstan-3,17-diol-11-one |

Origin of Product |

United States |

Elucidation of Endogenous Formation and Metabolic Pathways of 3,17 Dihydroxyandrostan 11 One

Biosynthetic Origins and Precursor Intermediates

The formation of 3,17-Dihydroxyandrostan-11-one is intricately linked to the metabolic cascades of both androgens and corticosteroids, originating primarily from adrenal-derived precursors.

The biosynthesis of 11-oxygenated androgens, including the precursors to this compound, is fundamentally reliant on the activity of the adrenal cortex. oup.com The initial and rate-limiting step for all steroid hormone production is the conversion of cholesterol to pregnenolone (B344588) by the enzyme CYP11A1. nih.govresearchgate.net Following the Δ⁵ pathway, pregnenolone is converted to dehydroepiandrosterone (B1670201) (DHEA) by CYP17A1. oup.com A portion of this DHEA is then acted upon by 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2) to form androstenedione (B190577). oup.com

The key step that diverts androstenedione into the 11-oxygenated pathway is its 11β-hydroxylation by the adrenal-specific enzyme cytochrome P450 11β-hydroxylase (CYP11B1), producing 11β-hydroxyandrostenedione (11OHA4). oup.comrupahealth.comnih.gov This reaction marks the commitment to the 11-oxygenated androgen series. oup.com While the gonads are the primary source of classical androgens like testosterone (B1683101), the expression of CYP11B1 is negligible in the testes and ovaries, confirming the adrenal origin of 11-oxygenated androgens. oup.comoup.com

From 11OHA4, a series of metabolic transformations in peripheral tissues ultimately leads to compounds like this compound. This pathway highlights a shift from the traditional view of androgens being solely gonadal products to a more complex picture involving significant adrenal contributions that are peripherally activated. researchgate.net

The synthesis of this compound and its precursors is closely intertwined with the glucocorticoid and mineralocorticoid metabolic pathways, primarily through the shared enzyme CYP11B1. nih.gov This enzyme is crucial for the final step in cortisol synthesis, converting 11-deoxycortisol to cortisol in the zona fasciculata of the adrenal gland. nih.govwikipedia.org Its ability to also hydroxylate androstenedione and testosterone creates a direct link between the androgen and glucocorticoid pathways. nih.gov

The production of adrenal androgens is regulated by adrenocorticotropic hormone (ACTH), which also controls cortisol secretion. oncohemakey.com ACTH stimulation increases the production of DHEA and androstenedione, and consequently, the synthesis of all 11-oxygenated androgens. nih.govoncohemakey.com This shared regulation underscores the close relationship between the two steroid classes.

Furthermore, the metabolism of these steroids often involves enzymes that act on both glucocorticoids and androgens. For example, 11β-hydroxysteroid dehydrogenases (HSDs) are critical in converting 11β-hydroxy steroids to their 11-keto counterparts and vice versa, a process that occurs for both cortisol and 11-oxygenated androgens. nih.govoup.com This enzymatic crosstalk highlights the integrated nature of steroid hormone metabolism, where the balance of different steroid classes is tightly regulated. frontiersin.orgbioscientifica.comnih.gov

Enzymatic Biotransformation and Interconversion Dynamics

The conversion of adrenal precursors into this compound and other 11-oxygenated androgens is a multi-step process involving several key enzyme families that catalyze oxidation, reduction, and hydroxylation reactions in various tissues.

Hydroxysteroid dehydrogenases (HSDs) are crucial enzymes that regulate the activity of steroid hormones by interconverting keto- and hydroxyl- groups at various positions on the steroid nucleus. nih.govoup.com In the context of 11-oxygenated androgens, two key HSDs are 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) and type 2 (HSD11B2).

HSD11B2: This enzyme is abundantly expressed in mineralocorticoid target tissues like the kidney and primarily catalyzes the oxidation of 11β-hydroxy steroids to 11-keto steroids. oup.com It converts the adrenal-derived precursor 11OHA4 into 11-ketoandrostenedione (11KA4). oup.comrupahealth.com This conversion is a critical prerequisite for the formation of the potent androgen 11-ketotestosterone (B164220) (11KT), as 11OHA4 is not a direct substrate for the subsequent activating enzyme, AKR1C3. oup.com

HSD11B1: In contrast, HSD11B1, found in tissues like adipose, acts primarily as a reductase, converting 11KA4 and 11KT back to 11OHA4 and 11β-hydroxytestosterone (11OHT), respectively. researchgate.netoup.com This creates a dynamic interconversion between the 11β-hydroxy and 11-keto forms, allowing for fine-tuned regulation of active androgen levels in peripheral tissues. oup.comoup.com

Another important family of HSDs are the 17β-hydroxysteroid dehydrogenases (17β-HSDs), which catalyze the interconversion of 17-keto and 17β-hydroxy steroids. nih.gov For example, 17β-HSD type 2 (HSD17B2) can convert 11OHT to 11OHA4. researchgate.net The reductive activity, converting 17-ketosteroids to active 17β-hydroxysteroids, is often carried out by members of the aldo-keto reductase family, such as AKR1C3 (also known as 17β-HSD type 5). nih.govnih.gov

Cytochrome P450 enzymes are a large superfamily of monooxygenases that play a central role in the biosynthesis and metabolism of steroids. nih.govmdpi.comacs.org

CYP11B1: As previously mentioned, CYP11B1 is the key enzyme that initiates the 11-oxygenated androgen pathway by catalyzing the 11β-hydroxylation of androstenedione and testosterone in the adrenal glands. nih.govnih.govwikipedia.org Its adrenal-specific expression is the reason for the adrenal origin of this class of androgens. oup.com

CYP17A1: This enzyme is critical earlier in the steroidogenic pathway, performing both 17α-hydroxylase and 17,20-lyase activities to convert pregnenolone and progesterone (B1679170) into the C19 androgen precursors DHEA and androstenedione. nih.govnih.gov

Other CYPs: While CYP11B1 is the primary hydroxylase at the C11 position, other P450 enzymes can hydroxylate the steroid nucleus at different positions, leading to a wide array of metabolites. For instance, fungal P450s have been shown to catalyze 11α-hydroxylation, although this is distinct from the 11β-hydroxylation that initiates the major human pathway. nih.gov

The metabolism of these steroids is a complex process, and the specific reactions catalyzed by different P450 isoforms contribute to the diversity of steroid metabolites found in the body.

Aldo-keto reductases (AKRs) are a superfamily of NAD(P)H-dependent oxidoreductases that catalyze the reduction of carbonyl groups on a wide range of substrates, including steroids. nih.govresearchgate.net They are particularly important in the peripheral activation and inactivation of androgens.

AKR1C3 (17β-HSD5): This enzyme is a key player in androgen activation. It catalyzes the reduction of 17-ketosteroids to their more potent 17β-hydroxy forms. nih.govcapes.gov.br Crucially, AKR1C3 converts 11KA4 to the potent androgen 11KT in peripheral tissues like adipose tissue. oup.comrupahealth.comnih.gov The catalytic efficiency of AKR1C3 is significantly higher for 11KA4 as a substrate compared to androstenedione, highlighting its importance in the 11-oxygenated pathway. nih.gov

AKR1C1, AKR1C2, and AKR1C4: Other members of the AKR1C subfamily also play roles in steroid metabolism. For example, AKR1C2 is involved in the inactivation of 5α-dihydrotestosterone (5α-DHT), while AKR1C1 inactivates progesterone. nih.govnih.gov AKR1C enzymes typically catalyze stereospecific reductions, predominantly forming 3α-hydroxy steroids from 3-oxo groups. researchgate.net

The final steps leading to this compound (11-ketoandrosterone) involve the 5α-reduction of 11-ketotestosterone, followed by the reduction of the 3-keto group, likely by an AKR enzyme, to yield the 3α-hydroxy configuration characteristic of androsterone (B159326) and its metabolites. wikipedia.org

Data Tables

Table 1: Key Enzymes in the Biosynthesis and Metabolism of this compound Precursors

| Enzyme Family | Specific Enzyme | Primary Function in this Pathway | Location |

| Cytochrome P450 | CYP11B1 | 11β-hydroxylation of androstenedione to 11OHA4 | Adrenal Cortex |

| CYP17A1 | Synthesis of DHEA and androstenedione | Adrenal Cortex, Gonads | |

| Hydroxysteroid Dehydrogenases | HSD11B2 | Oxidation of 11OHA4 to 11KA4 | Kidney, Mineralocorticoid Tissues |

| HSD11B1 | Reduction of 11KA4 to 11OHA4 | Adipose Tissue, Liver | |

| HSD3B2 | Conversion of DHEA to androstenedione | Adrenal Cortex, Gonads | |

| Aldo-Keto Reductases | AKR1C3 (17β-HSD5) | Reduction of 11KA4 to 11-ketotestosterone (11KT) | Adipose Tissue, Prostate, other peripheral tissues |

| AKR1C family | Reduction of 3-keto and 17-keto groups | Liver, Prostate, other peripheral tissues |

Table 2: Major Precursors and Intermediates in the Formation of this compound

| Compound Name | Abbreviation | Role in Pathway |

| Androstenedione | A4 | Primary substrate for CYP11B1 |

| 11β-Hydroxyandrostenedione | 11OHA4 | Initial product of the 11-oxygenated pathway |

| 11-Ketoandrostenedione | 11KA4 | Key intermediate for peripheral activation |

| 11-Ketotestosterone | 11KT | Potent androgen precursor to 11-ketoandrosterone |

| 11β-Hydroxytestosterone | 11OHT | Metabolite formed from 11OHA4 or 11KT |

Phase I and Phase II Metabolic Processes in Experimental Models

The metabolic processing of this compound is intrinsically linked to the catabolism of its potent androgen precursors, 11-ketotestosterone (11-KT) and 11-ketodihydrotestosterone (B1662675) (11-KDHT). In experimental models, these 11-oxygenated androgens undergo extensive Phase I and Phase II metabolism, primarily aimed at inactivation and facilitating excretion. The formation of this compound isomers, such as 11-keto-5α-androstane-3α,17β-diol (11K-3α-adiol), is a key step in this deactivation cascade plos.org. This process involves the reduction of the keto groups on the A-ring of the steroid nucleus by enzymes like 3α-hydroxysteroid dehydrogenases (3αHSDs) plos.org. Following these Phase I reductive reactions, the resulting diol metabolites are primed for Phase II conjugation.

In research settings, Phase II metabolism of 11-oxygenated androgen metabolites, including dihydroxyandrostan-11-one compounds, proceeds primarily through glucuronidation and sulfation. These conjugation reactions increase the water solubility of the steroids, marking them for urinary and biliary excretion.

Glucuronidation: This is a major pathway for the inactivation of 11-oxygenated androgens. Research using androgen-dependent prostate cancer cell lines (LNCaP and VCaP) has shown that potent androgens like 11-KDHT are metabolized into inactive forms prior to conjugation plos.org. The process involves two primary routes: direct glucuronidation of the parent androgen or, more commonly, reduction to a diol metabolite (such as 11K-3α-adiol) which is then glucuronidated plos.org. This reaction is catalyzed by uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, which transfer a glucuronic acid moiety to the steroid molecule plos.org. While the metabolism of testosterone and its derivatives to glucuronide conjugates is well-documented, studies on 11-KT and 11-KDHT indicate they are metabolized at a significantly lower rate than testosterone and DHT, respectively, potentially allowing them to remain active for longer periods before inactivation and conjugation plos.orgnih.gov.

Sulfation: Sulfation represents another critical pathway for the conjugation and excretion of 11-oxygenated androgen metabolites. Studies in aquatic species, such as African cichlids, have identified sulfated metabolites as a significant component of excreted 11-KT, confirming their role as indicators of urinary steroid secretion unibe.ch. In urine samples from the cichlid species Sarotherodon galilaeus, sulfated conjugates accounted for 40% of the total 11-KT metabolites detected unibe.ch. This demonstrates that sulfotransferase (SULT) enzymes actively participate in the Phase II metabolism of these androgens in certain biological systems.

Table 1: Key Phase II Metabolic Reactions for 11-Oxygenated Androgen Metabolites in Research Settings

| Metabolic Process | Precursor Metabolite (Example) | Key Enzyme Family | Conjugated Product (Example) |

| Glucuronidation | 11-keto-5α-androstane-3α,17β-diol | UGTs (Uridine 5'-diphospho-glucuronosyltransferases) | 11-keto-5α-androstane-3α,17β-diol glucuronide |

| Sulfation | 11-ketotestosterone | SULTs (Sulfotransferases) | 11-ketotestosterone sulfate |

The production, primary role, and metabolic fate of this compound and its parent 11-oxygenated androgens exhibit significant variation across different research organisms.

Fish: In many teleost fish species, 11-KT is the principal endogenous androgen, playing a crucial role in male sexual maturation and behavior wikipedia.org. Its metabolism has been studied in species like the African cichlid, where it is excreted via urine in both free and conjugated forms, with sulfated metabolites being prominent unibe.ch.

Pigs: Pigs have been identified as a valuable mammalian model for studying 11-KT, as it is a major androgen in this species nih.gov. 11-KT is produced in both the adrenal glands and testes of pigs nih.gov. Notably, in female pigs, plasma levels of 11-KT can be more than ten times higher than those of testosterone nih.gov. Studies of general steroid metabolism in pig hepatocytes confirm that androgens like dihydrotestosterone (B1667394) undergo reduction to diol metabolites, which are then subject to both glucuronidation and sulfation, suggesting a similar fate for 11-oxygenated derivatives plos.org.

Rodents: In contrast to pigs and primates, common laboratory rodents such as mice and rats synthesize only very small quantities of 11-KT nih.gov. This makes them a less suitable model for investigating the physiological functions and metabolic pathways of 11-oxygenated androgens.

Primates and Humans: In primates, including humans, 11-oxygenated androgens are primarily of adrenal origin nih.gov. Unlike in fish, their production is not dependent on the gonads nih.gov. These compounds, including 11-KT and its precursors, are recognized as important contributors to the total circulating pool of androgens, especially in conditions of adrenal androgen excess frontiersin.org. The metabolic pathway follows a pattern of reduction and subsequent conjugation, leading to urinary excretion of metabolites like 11-keto-androsterone rupahealth.com.

Table 2: Comparative Profile of 11-Oxygenated Androgen Metabolism in Different Organisms

| Organism | Primary Site of Production | Role/Significance | Key Metabolic Fate |

| Teleost Fish | Gonads | Major endogenous androgen | Excreted in urine as free, glucuronidated, and sulfated forms unibe.ch |

| Pigs | Adrenal Glands & Testes | Major circulating androgen, especially in females | Metabolized via reduction and conjugation (glucuronidation/sulfation) nih.govplos.org |

| Rodents (Mice/Rats) | Adrenal Glands | Synthesized in very low amounts; minor androgen nih.gov | Not a primary model for metabolic studies |

| Primates/Humans | Adrenal Glands | Significant component of circulating androgens | Inactivation via reduction and subsequent glucuronidation/sulfation for urinary excretion plos.orgnih.gov |

Mechanistic Investigations of Receptor Interactions and Biological Activities of 3,17 Dihydroxyandrostan 11 One

Steroid Receptor Binding Affinity and Transactivation Studies

The interaction of 3,17-Dihydroxyandrostan-11-one with steroid hormone receptors is a key determinant of its endocrine effects. The structural characteristics of the androstane (B1237026) backbone, along with the positioning of hydroxyl and ketone groups, influence its binding affinity and subsequent activation or inhibition of these receptors.

Androgen Receptor Ligand Binding Domain Interactions

The androgen receptor (AR) is a ligand-activated transcription factor that mediates the physiological effects of androgens. The binding of a steroid to the AR's ligand-binding domain (LBD) induces a conformational change, leading to the regulation of target gene expression. The affinity of this binding is a critical factor in determining the androgenic potential of a compound.

While direct binding affinity data for this compound is not extensively documented in publicly available research, the potency of related 11-oxygenated androgens has been investigated. For instance, 11-ketotestosterone (B164220) (11KT) has been shown to be a potent agonist of the androgen receptor, with a potency similar to that of testosterone (B1683101). nih.gov This suggests that the presence of an oxygen function at the C-11 position does not preclude binding to the AR and can be compatible with significant androgenic activity. However, it has also been suggested that 11β-hydroxylation of androstenedione (B190577) may serve as a pre-receptor regulation mechanism, preventing its conversion to testosterone and subsequent AR activation. mdpi.com

The binding affinity of various anabolic-androgenic steroids to the AR has been compared, revealing a wide range of relative binding affinities (RBAs). For example, in one study, methyltrienolone (B1676529) (MT) was the most efficient competitor for AR binding, followed by 19-nortestosterone and testosterone. nih.gov

Table 1: Relative Binding Affinities of Selected Androgenic Steroids to the Androgen Receptor

| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone |

| Methyltrienolone (MT) | 100% |

| 19-Nortestosterone | High |

| Testosterone | Moderate |

| 1α-Methyl-DHT | Moderate |

| Stanozolol | Weak |

| Methanedienone | Weak |

This table is illustrative and based on data for other androgens to provide context for the range of binding affinities observed.

Exploration of Cross-Reactivity with Glucocorticoid, Estrogen, and Mineralocorticoid Receptors

The structural similarity among steroid hormones raises the possibility of cross-reactivity with other steroid receptors, which can lead to a broader range of biological effects.

Glucocorticoid Receptor (GR): Studies on androgen receptor mutations have revealed that some mutations can lead to activation by glucocorticoids like cortisol and prednisolone. rug.nl This highlights the potential for androgens to interact with the GR under certain conditions. The binding of synthetic anabolic steroids to various nuclear and hormone receptors, including the GR, has been demonstrated through molecular docking studies, suggesting that even with low sequence similarity, binding can occur.

Estrogen Receptor (ER): While androgens primarily interact with the AR, some can also bind to estrogen receptors (ERα and ERβ), though generally with lower affinity. mdpi.com For instance, the androgen precursor dehydroepiandrosterone (B1670201) (DHEA) and its metabolite androstenediol (B1197431) have been shown to bind to ERs with high affinity, particularly ERβ. mdpi.com The direct interaction between the androgen receptor and estrogen receptor-alpha (ERα) has been demonstrated, leading to a mutual decrease in their respective transactivation capabilities. researchgate.net

Mineralocorticoid Receptor (MR): The mineralocorticoid receptor is known to be activated by both mineralocorticoids (like aldosterone) and glucocorticoids. While direct cross-reactivity of 11-oxygenated androgens with the MR is not well-documented, the potential for such interactions exists due to structural similarities.

Neuroactive Properties and Modulatory Effects on Neural Systems in Experimental Models

Beyond their classical endocrine roles, certain androgens and their metabolites can exert rapid, non-genomic effects on the central nervous system, classifying them as neuroactive steroids. These effects are often mediated through interactions with ligand-gated ion channels.

Allosteric Modulation of Ligand-Gated Ion Channels (e.g., GABAA Receptors)

The γ-aminobutyric acid type A (GABAA) receptor is a major inhibitory neurotransmitter receptor in the brain and a key target for many neuroactive steroids. These steroids can act as positive allosteric modulators, enhancing the action of GABA and leading to neuronal inhibition. nih.gov

Structure-activity relationship (SAR) studies of neuroactive steroids have established key features for their modulatory activity on GABAA receptors. A crucial element is the presence of a hydroxyl group at the C3α position of the steroid's A-ring. nih.govresearchgate.net Androstane-based neurosteroids are generally considered to be weakly positive allosteric modulators of GABAA receptors. nih.gov Specifically, androsterone (B159326) and etiocholanolone (B196237) have been shown to enhance GABA-mediated currents to a lesser extent than pregnane (B1235032) derivatives like allopregnanolone. researchgate.net The δ-subunit containing GABAA receptors, which are often located extrasynaptically, exhibit a particular sensitivity to neurosteroids. nih.gov

Influence on Neuronal Excitability in In Vitro and Animal Models

The modulation of GABAA receptors by neuroactive steroids directly impacts neuronal excitability. By enhancing inhibitory neurotransmission, these compounds can reduce the likelihood of action potential firing. This effect has been observed in various in vitro neuronal models and animal studies. nih.govfrontiersin.orgaxionbiosystems.comnih.gov

The neuroprotective actions of some steroids are, in part, attributed to their ability to reduce excitotoxicity by potentiating GABAergic inhibition. frontiersin.org While direct evidence for this compound is lacking, the general properties of androstane-based neurosteroids suggest it may have a subtle modulatory effect on neuronal excitability, likely weaker than that of its pregnane counterparts.

Modulation of Enzyme Functions and Cellular Signaling Pathways

The biological activity of this compound is also influenced by its role as a substrate or modulator of various enzymes involved in steroid metabolism and its impact on intracellular signaling cascades.

The synthesis and metabolism of 11-oxygenated androgens are governed by a series of enzymatic reactions. Key enzymes in this pathway include:

Cytochrome P450 11β-hydroxylase (CYP11B1): This adrenal enzyme is responsible for the 11β-hydroxylation of androstenedione and testosterone, a critical step in the formation of 11-oxygenated androgens. nih.govnih.gov

11β-hydroxysteroid dehydrogenase type 2 (11βHSD2): This enzyme can oxidize the 11-hydroxyl group, converting 11β-hydroxyandrostenedione and 11β-hydroxytestosterone to their 11-keto counterparts. nih.govoup.com

Aldo-keto reductase 1C3 (AKR1C3): Also known as 17β-hydroxysteroid dehydrogenase type 5, this enzyme can reduce 11-ketoandrostenedione to 11-ketotestosterone. nih.govoup.com

Steroid 5α-reductase (SRD5A): This enzyme can reduce the double bond in the A-ring of 11-oxygenated androgens. nih.govnih.gov

The interplay of these enzymes determines the local concentrations of various active and inactive steroid metabolites.

In terms of cellular signaling, androgens are known to activate various pathways beyond the classical genomic pathway. For instance, some androgens can induce rapid, non-genomic effects that may contribute to processes like neuroprotection. nih.gov While specific signaling pathways modulated by this compound have not been elucidated, it is plausible that, like other androgens, it could influence pathways such as those involved in cell survival and proliferation.

Table 2: Key Enzymes in the Metabolism of 11-Oxygenated Androgens

| Enzyme | Function |

| CYP11B1 | 11β-hydroxylation of androgens |

| 11βHSD2 | Oxidation of the 11β-hydroxyl group |

| AKR1C3 | Reduction of 17-keto group |

| SRD5A | Reduction of the A-ring |

Enzyme Inhibition or Activation Studies

The direct inhibitory or activatory effects of this compound on specific enzymes have not been extensively characterized in dedicated studies. However, the metabolism of the broader class of 11-oxygenated androgens, to which this compound belongs, is known to be influenced by several key enzymes. Understanding these enzymatic pathways provides a framework for postulating the potential interactions of this compound.

Key enzymes in the metabolism of 11-oxygenated androgens include 11β-hydroxysteroid dehydrogenase (11β-HSD) and aldo-keto reductase 1C3 (AKR1C3). nih.gov Notably, 11β-HSD1 is known to inactivate 11-oxygenated androgens, and its inhibition can lead to an increase in the potent androgen, 11-ketotestosterone (11KT). nih.gov This suggests a potential role for compounds within this class to act as substrates, and possibly modulators, of 11β-HSD activity.

In studies involving rodent adipocytes, dehydroepiandrosterone (DHEA), a precursor in androgen synthesis, was found to inhibit 11β-HSD1 activity in a non-competitive manner. endocrine-abstracts.org While this does not directly implicate this compound, it highlights the potential for steroid molecules to modulate the activity of key metabolic enzymes.

Further research is required to elucidate the specific interactions of this compound with these and other enzymes to determine its potential as an enzyme inhibitor or activator.

Table 1: Key Enzymes in 11-Oxygenated Androgen Metabolism and Potential Interactions

| Enzyme | General Function in Androgen Metabolism | Postulated Interaction with this compound |

| 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Inactivation of 11-oxygenated androgens. nih.gov | May act as a substrate or potential modulator of its activity. |

| Aldo-keto reductase 1C3 (AKR1C3) | Activation of classic and 11-oxygenated androgens. nih.gov | Potential substrate for conversion to other active androgens. |

| 17β-hydroxysteroid dehydrogenases (17β-HSDs) | Interconversion of androgens with varying potencies. | May be a substrate for conversion to other androgenic compounds. |

Effects on Cell Growth and Differentiation in Defined Cell Lines

In both yeast and mammalian (HEK293) cell bioassays, 11-keto derivatives of androgens have demonstrated androgenic bioactivity, albeit with lower molar potency compared to their non-keto counterparts. nih.gov Conversely, 11-hydroxy derivatives showed minimal to no androgenic bioactivity in these assays. nih.gov This suggests that the presence and position of keto and hydroxyl groups are critical determinants of biological activity.

Studies on prostate cancer cell lines have shown that the expression of enzymes like Type 11 17β-hydroxysteroid dehydrogenase (HSD17B11), which is involved in androgen metabolism, is elevated in prostate cancer tissue compared to normal prostate tissue. nih.gov This highlights the importance of androgen metabolism in the context of cancer cell proliferation.

In breast cancer cell lines such as MCF-7, androgens like dihydrotestosterone (B1667394) (DHT) have been shown to have an antiproliferative effect. nih.gov The enzyme 17β-HSD1, which is involved in both estradiol (B170435) synthesis and DHT inactivation, plays a crucial role in regulating the balance of these hormones and, consequently, breast cancer cell growth. nih.gov

While these findings are informative, it is crucial to note that they pertain to related compounds and not directly to this compound. Therefore, dedicated studies are necessary to determine the specific effects of this compound on the growth and differentiation of various cell lines, including those from prostate, breast, and other tissues.

Table 2: Summary of Effects of Related 11-Oxygenated Androgens on Cell Lines

| Compound Class / Specific Compound | Cell Line(s) | Observed Effects |

| 11-keto androgens | Yeast, HEK293 | Displayed androgenic bioactivity, though less potent than non-keto androgens. nih.gov |

| 11-hydroxy androgens | Yeast, HEK293 | Minimal to no androgenic bioactivity. nih.gov |

| Dihydrotestosterone (DHT) | T47D (Breast Cancer) | Antiproliferative effect. nih.gov |

Advanced Analytical Methodologies for Research Oriented Characterization and Quantification of 3,17 Dihydroxyandrostan 11 One

Hyphenated Chromatographic-Mass Spectrometric Approaches

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and specific detection of mass spectrometry, are the cornerstone of modern steroid analysis.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful tool for comprehensive steroid profiling and is considered a "gold standard" in the field. mdpi.com Its high chromatographic resolution is particularly advantageous for separating complex mixtures of steroid isomers. nih.gov For the analysis of 3,17-dihydroxyandrostan-11-one, which is non-volatile, a crucial sample preparation step is chemical derivatization. nih.govmdpi.com This typically involves a two-step process: oximation to protect the ketone group at C-11, followed by silylation of the hydroxyl groups at C-3 and C-17 to form volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers. mdpi.com

The derivatized this compound is then introduced into the GC system, where it is separated from other steroids on a capillary column. Upon entering the mass spectrometer, the molecules are ionized, most commonly by electron ionization (EI). The resulting molecular ions and their fragments are then analyzed. In a tandem MS (MS/MS) setup, a specific precursor ion is selected and subjected to collision-induced dissociation, generating a unique fragmentation pattern of product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity for quantification. mdpi.com The fragmentation of TMS-derivatized steroids is well-characterized; for instance, specific fragment ions can be indicative of the presence of a hydroxyl group at the C-11 position. fu-berlin.de Stable isotope-labeled internal standards, such as deuterium-labeled analogues, are essential for accurate quantification, as they correct for variations during sample preparation and analysis. nih.gov

Table 1: Illustrative GC-MS/MS Parameters for Derivatized Steroid Analysis

| Parameter | Typical Condition |

|---|---|

| Derivatization | Methoxyamine hydrochloride for oximation, followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation |

| GC Column | Fused-silica capillary column (e.g., 5% phenyl methylpolysiloxane) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition | Specific precursor-to-product ion transition for the derivatized analyte |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the targeted quantification of steroids in clinical and research settings due to its high sensitivity, specificity, and suitability for high-throughput analysis without the need for derivatization. nih.govresearchgate.net This technique is particularly well-suited for the trace analysis of this compound and its metabolites in complex biological matrices such as serum, plasma, and urine. mdpi.comnih.gov

Sample preparation typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the steroids and remove interfering substances. nih.govnih.gov The extract is then injected into an LC system, where this compound is separated from other androgens using a reverse-phase column (e.g., C18). The separated analytes are then introduced into the mass spectrometer, usually via an electrospray ionization (ESI) source. nih.gov

Validated LC-MS/MS methods for 11-oxygenated androgens demonstrate low limits of quantification (LOQs), often in the picomolar range, which is necessary for detecting their low physiological concentrations. nih.govmdpi.com These methods are validated for parameters including linearity, precision, accuracy, and recovery to ensure reliable results. nih.govresearchgate.net For metabolite identification, the high sensitivity of LC-MS/MS allows for the detection of conjugated metabolites (e.g., glucuronides and sulfates), which can be analyzed directly or after enzymatic hydrolysis. acs.org

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for 11-Oxygenated Androgens

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Lower Limit of Quantification (LLOQ) | 63–320 pmol/L | nih.gov |

| Recovery | 85% - 117% | nih.gov |

| Intra- and Inter-assay Precision (CV) | ≤ 15% | nih.gov |

| Sample Volume | 100 - 200 µL serum/plasma | nih.gov |

Spectroscopic Techniques for Structural Elucidation and Isomer Differentiation

While mass spectrometry is excellent for quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of new metabolites and the unambiguous differentiation of stereoisomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules, including the stereochemistry of steroids. nih.gov For this compound, which has multiple chiral centers, NMR is crucial for assigning the relative configuration of the hydroxyl groups and the stereochemistry of the A/B ring junction (5α or 5β).

Techniques such as 1D ¹H and ¹³C NMR, along with 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all proton and carbon signals in the molecule. rsc.org The stereochemical arrangement is determined by analyzing ¹H-¹H coupling constants (J-values), which are dependent on the dihedral angle between protons, and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. nih.govrsc.org For example, the magnitude of the coupling constant between protons on adjacent carbon atoms can differentiate between axial and equatorial orientations on the steroid ring system. mdpi.com

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements with errors of less than 5 parts per million (ppm). researchgate.netnih.gov This capability is invaluable for determining the elemental composition of an unknown metabolite, such as a hydroxylated or conjugated form of this compound. mdpi.com The high resolving power of HRMS instruments (e.g., Orbitrap or time-of-flight analyzers) also allows for the separation of isobaric interferences—compounds that have the same nominal mass but different elemental compositions—thereby increasing the certainty of identification. researchgate.net

Furthermore, HRMS/MS provides high-resolution fragmentation data. Analyzing the accurate masses of the fragment ions can help elucidate the structure of the parent molecule and pinpoint the location of metabolic modifications. This detailed fragmentation analysis is a powerful tool for distinguishing between isomers that may produce similar low-resolution fragmentation patterns. researchgate.net

Development and Validation of Reference Standards and Isotopic Analogues

The accuracy of any quantitative analytical method is fundamentally dependent on the availability of high-purity, well-characterized reference standards. d-nb.info For this compound, a certified reference material (CRM) is essential for calibrating instruments and validating methods. The development of a reference standard involves chemical synthesis to produce the compound in high purity, followed by extensive characterization to confirm its identity and quantify its purity using a combination of techniques like NMR, MS, and chromatography.

Isotopically labeled analogues (e.g., containing ²H or ¹³C) of this compound serve as ideal internal standards for quantitative mass spectrometry-based assays. lumiprobe.com These standards have nearly identical chemical and physical properties to the unlabeled analyte, meaning they co-elute chromatographically and experience similar ionization efficiency and matrix effects. lumiprobe.com However, they are distinguishable by their mass-to-charge ratio in the mass spectrometer. The synthesis of these labeled standards is a critical step in developing robust and accurate quantitative methods for research and clinical applications. The validation of these standards ensures their suitability for producing reliable and reproducible data.

Synthesis of Stable Isotope-Labeled Internal Standards

The use of stable isotope-labeled (SIL) internal standards is fundamental for achieving high accuracy and precision in the quantification of endogenous compounds like this compound, particularly in complex biological matrices. The co-elution of the SIL internal standard with the unlabeled analyte allows for the correction of variability introduced during sample preparation, extraction, and instrumental analysis, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. acanthusresearch.com The most common stable isotopes used in this context are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com For steroid analysis, deuterium labeling is a widely employed strategy. nih.gov

The synthesis of a suitable SIL internal standard for this compound involves the introduction of several deuterium atoms into the molecular structure. A key consideration is the stability of the label; the isotopes must be placed in positions that are not susceptible to exchange with protons from the solvent or matrix under analytical conditions. acanthusresearch.com For instance, deuterium atoms should not be placed on heteroatoms like oxygen (in hydroxyl groups) but rather on the carbon skeleton. acanthusresearch.com

General synthetic strategies for preparing deuterium-labeled androstane (B1237026) steroids often begin with a suitable precursor steroid. nih.govnih.gov Common methods include:

Catalytic Deuteration: Introducing deuterium gas in the presence of a metal catalyst (e.g., Palladium) to reduce a double bond within the steroid nucleus.

Deuteride (B1239839) Reduction: Using deuterated reducing agents, such as sodium borodeuteride (NaBD₄), to reduce ketone functionalities. This can be a method for introducing deuterium at specific positions. scilit.com

Base-Catalyzed Exchange: Employing a strong base in the presence of a deuterium source (e.g., deuterium oxide, D₂O) to exchange protons for deuterons at carbon atoms adjacent to a carbonyl group. nih.gov

A multi-step synthesis is often required to achieve a stable standard with a sufficient mass shift (typically +3 to +7 amu) to prevent spectral overlap with the unlabeled analyte. acanthusresearch.com For example, a synthetic route could involve the selective oxidation of a precursor, followed by deuteride reduction and/or base-catalyzed exchange reactions to introduce deuterium atoms at specific, non-labile positions on the androstane skeleton. nih.gov The final labeled product must be rigorously purified and characterized to ensure its chemical and isotopic purity before it can be used as a reliable internal standard in quantitative research assays. mdpi.com

Comparative Biochemical and Evolutionary Perspectives on Androstane 11 One Metabolism

Interspecies Variations in Steroidogenic and Metabolic Enzyme Expression

The capacity of a species to produce 11-oxygenated androgens is fundamentally determined by the presence and tissue-specific expression of key enzymes, most notably 11β-hydroxylase. Significant variations in the expression of these enzymes lead to different primary sites of synthesis and circulating profiles of these hormones across species.

The most striking contrast is observed between teleost fish and primates. In teleost fish, 11-oxygenated androgens, particularly 11-ketotestosterone (B164220) (11KT), have long been recognized as the principal androgens responsible for male sexual maturation and behavior. nih.gov This is due to the high expression of 11β-hydroxylase (the product of the cyp11b gene) in the gonads, which allows for the direct testicular synthesis of these potent androgens. nih.gov

In primates, including humans, the story is markedly different. The primary source of 11-oxygenated androgens is not the gonads, but the adrenal glands. nih.govurotoday.comoup.com While the testes have low to negligible expression of 11β-hydroxylase, the adrenal cortex actively produces significant quantities of 11β-hydroxyandrostenedione (11OHA4). nih.govnih.gov This adrenal-derived precursor is then released into circulation and undergoes peripheral conversion in various tissues to more potent androgens like 11-ketotestosterone and 11-keto-dihydrotestosterone. researchgate.net This adrenal origin is supported by findings that circulating 11KT levels are similar in both male and female primates, despite males having significantly higher testosterone (B1683101) levels. nih.govnih.gov

Studies have detected circulating 11-oxygenated androgens in other mammals such as pigs and guinea pigs, but not in rats or mice, indicating significant variation even among mammals. nih.gov The enzymes responsible for the peripheral metabolism of 11OHA4 also show species- and tissue-specific expression. These include members of the 11β-hydroxysteroid dehydrogenase (HSD11B), 17β-hydroxysteroid dehydrogenase (HSD17B), aldo-keto reductase 1C (AKR1C), and steroid 5α-reductase (SRD5A) families, which collectively determine the specific profile of active 11-oxygenated androgens in a given tissue. researchgate.net

Table 1: Interspecies Comparison of 11-Oxygenated Androgen Synthesis

| Feature | Teleost Fish | Primates (including Humans) | Rodents (Rats, Mice) |

|---|---|---|---|

| Primary Synthesis Site | Gonads (Testes) | Adrenal Glands | Not a significant pathway |

| Key Gonadal Enzyme | High 11β-hydroxylase expression | Low/negligible 11β-hydroxylase expression | Not applicable |

| Primary Circulating Precursor | Androstenedione (B190577) (for gonadal conversion) | 11β-hydroxyandrostenedione (11OHA4) | Not applicable |

| Principal Bioactive Androgen | 11-Ketotestosterone (11KT) | Testosterone / Dihydrotestosterone (B1667394) | Testosterone / Dihydrotestosterone |

| Role of 11-Oxyandrogens | Major, primary androgen | Secondary, adrenal-derived androgens | Minimal to none |

Phylogenetic Analysis of Steroid Hormone Pathways Relevant to 11-Oxygenated Androstanones

The steroidogenic pathways responsible for producing glucocorticoids, mineralocorticoids, and sex steroids are ancient, with their origins tracing back several hundred million years. nih.gov Phylogenetic analyses of the key enzyme families, particularly the cytochrome P450 (CYP) superfamily, reveal a process of sequential origin and subsequent coevolution. nih.gov

The enzymes critical for the synthesis of 11-oxygenated androgens belong to ancient protein families that have undergone duplication and functional divergence throughout vertebrate evolution. The CYP11 family, which includes 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2), is central to this pathway. The divergence of these enzymes from a common ancestor allowed for the separation of glucocorticoid and mineralocorticoid pathways. In certain lineages, like teleost fish, the CYP11B enzyme retained or evolved the capacity to efficiently hydroxylate C19 steroids like androstenedione, leading to the establishment of 11KT as a primary androgen. oup.com In contrast, mammalian CYP11B1 primarily functions in cortisol synthesis in the adrenal gland, with its ability to produce 11OHA4 being a major, but secondary, function in terms of total steroid output.

Similarly, the hydroxysteroid dehydrogenase (HSD) superfamily, which includes the 11β-HSD and 17β-HSD enzymes, shows a complex evolutionary history. oup.com These enzymes are critical for activating or inactivating steroids in peripheral tissues. The evolution of different isoforms with distinct tissue expression patterns and substrate specificities has allowed for fine-tuned, localized control of active hormone levels. For example, the interplay between HSD11B1 (which can activate cortisone (B1669442) to cortisol) and HSD11B2 (which inactivates cortisol to cortisone) is crucial for glucocorticoid action, but these enzymes also act on 11-oxygenated androgens, converting 11OHA4 to 11-ketoandrostenedione (11KA4) and 11β-hydroxytestosterone (11OHT) to 11KT. researchgate.net The evolution of these pathways highlights a recurring theme in endocrinology: the adaptation and repurposing of ancient enzymatic machinery for novel signaling roles in different vertebrate lineages.

Table 2: Key Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 3,17-Dihydroxyandrostan-11-one | - |

| 11-Ketotestosterone | 11KT |

| 11β-Hydroxyandrostenedione | 11OHA4 |

| 11-Ketoandrostenedione | 11KA4 |

| 11β-Hydroxytestosterone | 11OHT |

| 11-Keto-dihydrotestosterone | 11KDHT |

| Androstenedione | A4 |

| Testosterone | T |

| Dihydrotestosterone | DHT |

| Cortisol | - |

| Cortisone | - |

| Aldosterone | - |

Future Research Directions and Translational Opportunities in Steroid Biochemistry

Integration of Omics Technologies for Comprehensive Steroidome Analysis

The advent of "omics" technologies, particularly steroidomics, has revolutionized the study of steroid hormones. Instead of measuring a single or a few steroids, these approaches allow for the simultaneous quantification of a large panel of steroid hormones and their metabolites, providing a comprehensive snapshot of the steroidome. mdpi.commdpi.com This is particularly relevant for understanding the contribution of less abundant or previously overlooked steroids like 3,17-Dihydroxyandrostan-11-one.

Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are at the forefront of steroidome analysis. mdpi.com These methods offer high sensitivity and specificity, enabling the detection and quantification of a wide range of steroid metabolites from various biological samples, including serum, urine, and tissues. mdpi.comnih.gov The inclusion of 11-oxygenated androgens in routine clinical LC-MS/MS panels is a recent development that promises to enhance the diagnostic workup of androgen excess disorders. mdpi.comnih.gov

Table 1: Key 11-Oxygenated Androgens and Related Compounds in Steroidome Analysis

| Compound Name | Abbreviation | Role |

| 11β-hydroxyandrostenedione | 11OHA4 | Precursor to 11-ketotestosterone (B164220) |

| 11-ketoandrostenedione | 11KA4 | Metabolite of 11OHA4 |

| 11β-hydroxytestosterone | 11OHT | Precursor to 11-ketotestosterone |

| 11-ketotestosterone | 11KT | Potent androgen |

| This compound | 11K-A3alphadiol | Metabolite of 11-oxygenated androgens |

| Androstenedione (B190577) | A4 | Precursor to testosterone (B1683101) and 11OHA4 |

| Testosterone | T | Major androgen |

| Dihydrotestosterone (B1667394) | DHT | Potent androgen |

This table provides a simplified overview of key compounds in the 11-oxygenated androgen pathway relevant to steroidome analysis.

Computational Biology and Molecular Dynamics Simulations of Steroid-Receptor/Enzyme Interactions

Computational biology has become an indispensable tool in steroid research, offering insights into the molecular mechanisms of steroid-receptor and steroid-enzyme interactions that are often difficult to obtain through experimental methods alone. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of steroids to their protein targets. mdpi.comnih.gov

Molecular docking studies can predict the preferred binding orientation of a steroid within the ligand-binding pocket of a receptor, such as the androgen receptor (AR). mdpi.com These studies can help to rationalize the binding affinity and specificity of different androgens. For a compound like this compound, docking studies could predict its binding mode to the AR and compare it with that of testosterone and DHT.

Molecular dynamics simulations provide a more dynamic picture of the steroid-protein complex, allowing researchers to study the conformational changes and energetic landscapes of these interactions over time. nih.gov MD simulations can reveal the key amino acid residues involved in stabilizing the steroid within the binding pocket and can help to understand the molecular basis of agonist versus antagonist activity. While specific MD simulations for this compound are not yet widely published, the methodology has been successfully applied to study the interaction of other androgens with the AR and with steroidogenic enzymes. mdpi.comnih.gov

Table 2: Key Amino Acid Residues in the Androgen Receptor Ligand-Binding Pocket for Steroid Interaction

| Amino Acid Residue | Role in Ligand Binding |

| Asn705 | Forms hydrogen bonds with the ligand. |

| Gln711 | Involved in hydrogen bonding with the ligand. |

| Arg752 | Forms hydrogen bonds and contributes to ligand stability. |

| Met780 | Involved in hydrophobic interactions with the ligand. |

| Trp741 | Contributes to the hydrophobic pocket and ligand binding. |

This table lists some of the key residues in the androgen receptor that are often involved in interactions with androgenic steroids, as identified through computational and experimental studies.

Exploration of Novel Biological Roles in Uncharted Experimental Systems

The biological functions of many steroid metabolites, including this compound, remain largely unexplored. The adrenal glands produce a wide array of androgens, and their individual roles in physiology and pathophysiology are an active area of research. researchgate.netoup.com Recent studies have highlighted the potential importance of 11-oxygenated androgens in various conditions, suggesting that these steroids are not merely inactive byproducts of metabolism. nih.govresearchgate.netresearchgate.net

To investigate the novel biological roles of these compounds, researchers are turning to more sophisticated and physiologically relevant experimental models. Traditional 2D cell cultures have limitations in recapitulating the complexity of human tissues. nih.govmdpi.com Uncharted experimental systems, such as 3D cell cultures, spheroids, and organoids, offer a more in-vivo-like environment for studying steroid hormone action. nih.govmdpi.comnih.gov

For example, patient-derived organoids from prostate cancer or endometrial tissue could be used to study the effects of this compound on cell proliferation, gene expression, and response to therapy. nih.gov These models can help to bridge the gap between in vitro studies and clinical observations. Furthermore, the development of humanized animal models, where the animal's steroidogenic pathways are modified to more closely resemble human physiology, will be invaluable for studying the systemic effects of adrenal androgens. mdpi.com The application of these novel experimental systems will be crucial in uncovering the specific biological roles of this compound and other understudied steroid metabolites.

Q & A

Basic: What are the validated methods for synthesizing 3,17-Dihydroxyandrostan-11-one, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves selective oxidation and hydroxylation of androstane precursors. Key steps include:

- Stepwise oxidation : Use Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) to introduce the 3-keto group while preserving the 17-hydroxyl moiety .

- Stereochemical control : Employ enzymatic hydroxylation (e.g., cytochrome P450 systems) to ensure the 11β-hydroxyl configuration, critical for bioactivity .

- Purification : Crystallization in mixed solvents (e.g., acetone/hexane) at controlled pH (6.5–7.0) minimizes impurities. Monitor purity via HPLC with UV detection at 240 nm .

Basic: Which spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H- and ¹³C-NMR to confirm stereochemistry at C3, C11, and C17. Key signals:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 317.2352 (C₁₉H₃₀O₃) with <2 ppm error .

- HPLC-DAD : Use a C18 column (5 µm, 250 mm × 4.6 mm) with isocratic elution (acetonitrile/water, 60:40) to achieve ≥98% purity .

Advanced: How can contradictory bioactivity data across studies be systematically evaluated?

Methodological Answer:

- Systematic Review Framework : Apply PRISMA guidelines to screen studies, focusing on:

- In vitro-in vivo correlation (IVIVC) : Validate discrepancies using ex vivo models (e.g., androgen receptor transactivation in murine Leydig cells) .

Advanced: What in silico and in vitro models are optimal for studying metabolic stability and enzyme interactions?

Methodological Answer:

- Molecular Docking : Simulate interactions with CYP3A4 (PDB ID: 1TQN) using AutoDock Vina to predict hydroxylation sites .

- Hepatocyte Models : Primary human hepatocytes (PHHs) or HepaRG cells are preferred over immortalized lines (e.g., HepG2) due to retained CYP450 activity .

- LC-MS/MS Metabolite Profiling : Monitor phase I metabolites (e.g., 3,17-diketo derivatives) using a Q-TOF mass spectrometer in negative ion mode .

Basic: What are critical parameters for optimizing crystallization and minimizing polymorph formation?

Methodological Answer:

- Solvent Selection : Use ethanol/water (70:30 v/v) at 4°C to favor the thermodynamically stable monoclinic polymorph .

- Seeding : Introduce pre-characterized crystals (via PXRD) to control nucleation .

- pH Control : Maintain pH 7.2–7.5 to prevent keto-enol tautomerization at C3 .

Advanced: How should competitive binding assays be designed to compare receptor affinity with structural analogs?

Methodological Answer:

- Radioligand Displacement : Use ³H-dihydrotestosterone (DHT) as a tracer in AR-binding assays (Kd = 0.5 nM). Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) .

- Structural Modifications : Synthesize 11α-hydroxy and 17-keto analogs to isolate the contribution of the 11β-hydroxyl group to binding entropy .

- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to compare hydrogen-bonding networks at the AR ligand-binding domain .

Advanced: What strategies mitigate off-target effects in in vivo pharmacological studies?

Methodological Answer:

- Tissue-Specific Knockout Models : Use Cre-lox systems (e.g., ARflox/flox mice) to isolate hepatic vs. prostate AR signaling .

- Dose-Response Profiling : Conduct pilot studies with logarithmic dosing (0.1–10 mg/kg) to identify the therapeutic index .

- Biomarker Panels : Measure serum PSA (prostate-specific antigen) and ALT (liver function) to monitor specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.